17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid

Description

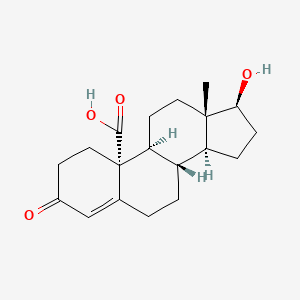

17β-Hydroxy-3-oxo-10α-androst-4-en-19-oic Acid is a steroidal carboxylic acid derivative characterized by a hydroxyl group at the 17β position, a ketone at C3, and a carboxylic acid substituent at C18. Its androstane backbone (a tetracyclic structure common to steroids) is modified at the 10α position, distinguishing it from typical androstane derivatives. Its physicochemical properties, such as solubility and acidity, are likely influenced by the carboxylic acid moiety at C19 and the ketone group at C3 .

Properties

CAS No. |

4205-24-7 |

|---|---|

Molecular Formula |

C19H26O4 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid |

InChI |

InChI=1S/C19H26O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-16,21H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

PYIPGAPBNLKTAS-USOAJAOKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]34C(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves multiple steps, starting from simpler steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to strict regulatory standards .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketonized derivatives of the parent compound, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating various conditions, including hormonal imbalances and metabolic disorders.

Industry: Utilized in the development of new drugs and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 17β-Hydroxy-3-oxo-10α-androst-4-en-19-oic Acid with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities where available.

Structural and Functional Analogues

2.1.1 (11α,17β)-11-Hydroxy-3-oxo-androst-4-ene-17-carboxylic Acid

- Molecular Formula : C₂₀H₂₈O₄

- Key Features :

- Carboxylic acid at C17 (vs. C19 in the target compound).

- Hydroxyl group at 11α (vs. 10α).

- Physicochemical Properties :

- Melting Point: 256–262°C (acetone/ligroine)

- Predicted pKa: 4.71 (acidic due to C17 carboxylic acid)

- Density: 1.24 g/cm³

- Comparison :

The positional shift of the carboxylic acid (C17 vs. C19) and hydroxyl group (11α vs. 10α) likely alters solubility and receptor-binding specificity. The lower pKa of the C17 carboxylic acid may enhance ionization under physiological conditions compared to the C19 analogue .

2.1.2 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (HA-6065)

- Molecular Formula: C₁₉H₂₇NO₃

- Key Features :

- Aza substitution at C4 (introduces a nitrogen atom).

- Carboxylic acid at C17β.

- Handling and Stability :

- Classified as low hazard but requires precautions (avoid skin/eye contact, electrostatic discharge).

- The C17 carboxylic acid aligns with HA-6065’s role in research applications, though its biological targets remain unspecified .

2.1.3 17-oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic Acid (17-oxo-DHA)

- Molecular Formula : C₂₂H₃₀O₃

- Key Features :

- Polyunsaturated fatty acid (DHA derivative) with a ketone at C16.

- Activates Nrf2 and PPARγ (EC₅₀ ~200 nM).

- Biological Activity: Anti-inflammatory: Inhibits pro-inflammatory cytokines (5–25 µM). Solubility: Ethanol/DMSO compatible (~10–20 mg/mL).

- Comparison :

Unlike the steroid-based target compound, 17-oxo-DHA is a fatty acid derivative with distinct mechanisms (e.g., PPARγ agonism). The shared ketone group at C17 may suggest overlapping redox or signaling roles, but structural divergence limits direct functional parallels .

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | pKa | Biological Activity |

|---|---|---|---|---|---|

| 17β-Hydroxy-3-oxo-10α-androst-4-en-19-oic Acid | C₂₀H₂₈O₄ | 10α-OH, 3-oxo, C19-COOH | Not reported | ~4–5* | Not specified |

| (11α,17β)-11-Hydroxy-3-oxo-androst-4-ene-17-carboxylic Acid | C₂₀H₂₈O₄ | 11α-OH, 3-oxo, C17-COOH | 256–262 | 4.71 | Not specified |

| 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (HA-6065) | C₁₉H₂₇NO₃ | 4-aza, 3-oxo, C17β-COOH | Not reported | Not reported | Research use (unspecified targets) |

| 17-oxo-DHA | C₂₂H₃₀O₃ | C17-oxo, polyunsaturated chain | Not reported | Not reported | PPARγ agonist, anti-inflammatory |

*Predicted based on analogous carboxylic acid pKa values .

Key Findings

Structural Influence on Solubility :

- Carboxylic acid position (C17 vs. C19) affects ionization and solubility. C17 derivatives (e.g., HA-6065) may exhibit better aqueous solubility than C19 analogues .

Biological Targeting :

- Steroid-based compounds (e.g., target and HA-6065) likely interact with steroid-metabolizing enzymes, while 17-oxo-DHA’s fatty acid structure directs PPARγ/Nrf2 pathways .

Safety Profiles: HA-6065 requires stringent handling (e.g., electrostatic precautions), whereas 17-oxo-DHA is stable in ethanol at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.